Phosphoric acid, diethyl 5-methoxy-1-naphthalenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoric acid, diethyl 5-methoxy-1-naphthalenyl ester is a chemical compound with the molecular formula C15H19O5P It is known for its unique structure, which includes a phosphoric acid esterified with a diethyl group and a 5-methoxy-1-naphthalenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, diethyl 5-methoxy-1-naphthalenyl ester typically involves the esterification of phosphoric acid with diethyl groups and the subsequent attachment of the 5-methoxy-1-naphthalenyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. For instance, the esterification process may involve the use of methanesulfonic acid as a catalyst under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoric acid, diethyl 5-methoxy-1-naphthalenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions may lead to the formation of diethyl phosphite derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ozone and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized naphthalenyl esters.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, diethyl 5-methoxy-1-naphthalenyl ester has several scientific research applications, including:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of phosphoric acid, diethyl 5-methoxy-1-naphthalenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phosphoric acid, which can then participate in various biochemical processes. The naphthalenyl group may interact with cellular membranes and proteins, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, diethyl 5-methoxy-1-naphthalenyl ester can be compared with other similar compounds, such as:
Phosphoric acid, diethyl 2-naphthalenyl ester: This compound has a similar structure but with the naphthalenyl group attached at a different position, leading to different reactivity and applications.
Phosphoric acid, diethyl 5-hydroxy-1-naphthalenyl ester:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
534573-36-9 |
---|---|
Molekularformel |
C15H19O5P |
Molekulargewicht |
310.28 g/mol |
IUPAC-Name |
diethyl (5-methoxynaphthalen-1-yl) phosphate |
InChI |
InChI=1S/C15H19O5P/c1-4-18-21(16,19-5-2)20-15-11-7-8-12-13(15)9-6-10-14(12)17-3/h6-11H,4-5H2,1-3H3 |
InChI-Schlüssel |
VKBUGZISPYKKQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OC1=CC=CC2=C1C=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.